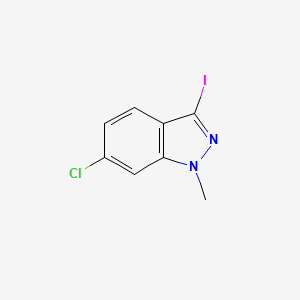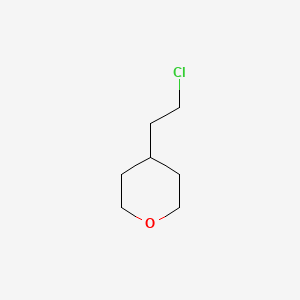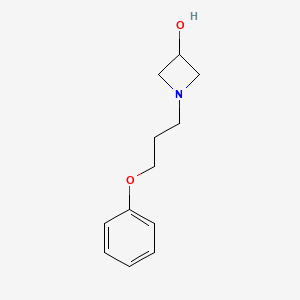
6-cloro-3-yodo-1-metil-1H-indazol
Descripción general
Descripción
6-chloro-3-iodo-1-methyl-1H-indazole is a useful research compound. Its molecular formula is C8H6ClIN2 and its molecular weight is 292.5 g/mol. The purity is usually 95%.
The exact mass of the compound 6-chloro-3-iodo-1-methyl-1H-indazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-chloro-3-iodo-1-methyl-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-3-iodo-1-methyl-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones Medicinales
Los compuestos heterocíclicos que contienen indazol tienen una amplia variedad de aplicaciones medicinales . Se utilizan como:
Desarrollo de Fármacos
Varios fármacos comercializados recientemente contienen el motivo estructural del indazol . Esto sugiere que "6-cloro-3-yodo-1-metil-1H-indazol" podría utilizarse potencialmente en el desarrollo de nuevos fármacos.
Inhibidores
Los indazoles también pueden emplearse como inhibidores selectivos de la fosfoinositida 3-quinasa δ para el tratamiento de enfermedades respiratorias . Esto indica que "this compound" podría utilizarse potencialmente en el desarrollo de nuevos inhibidores.
Enfoques Sintéticos
El compuesto puede utilizarse en varios enfoques sintéticos, incluidas reacciones catalizadas por metales de transición, reacciones de ciclación reductora y síntesis de 2H-indazoles mediante la formación consecutiva de enlaces C–N y N–N sin catalizador ni disolvente a partir de 2-azidobenzaldehídos y aminas .
Inhibidores de la Proteasa del VIH
Se han investigado compuestos biológicamente activos que contienen un fragmento de indazol y se han aplicado en la producción de inhibidores de la proteasa del VIH .
Antagonistas del Receptor de Serotonina
Los fragmentos de indazol se han utilizado en el desarrollo de antagonistas del receptor de serotonina .
Inhibidores de la Reductasa Aldólica
Los fragmentos de indazol se han utilizado en el desarrollo de inhibidores de la reductasa aldólica .
Inhibidores de la Acetilcolinesterasa
Los fragmentos de indazol se han utilizado en el desarrollo de inhibidores de la acetilcolinesterasa .
Mecanismo De Acción
Target of Action
The primary target of 6-chloro-3-iodo-1-methyl-1H-indazole is the Checkpoint kinase 1 (Chk1) . Chk1 is a serine/threonine-specific protein kinase that plays a crucial role in cell cycle regulation, particularly in response to DNA damage. By inhibiting Chk1, 6-chloro-3-iodo-1-methyl-1H-indazole can disrupt the cell cycle and potentially induce cell death .
Mode of Action
6-chloro-3-iodo-1-methyl-1H-indazole interacts with its target, Chk1, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition disrupts the normal function of Chk1, leading to an interruption in the cell cycle and potentially inducing cell death .
Biochemical Pathways
The inhibition of Chk1 by 6-chloro-3-iodo-1-methyl-1H-indazole affects the cell cycle regulation pathway. Chk1 is a key player in the DNA damage response pathway, where it halts the cell cycle to allow for DNA repair. By inhibiting Chk1, 6-chloro-3-iodo-1-methyl-1H-indazole disrupts this pathway, potentially leading to cell death .
Result of Action
The molecular and cellular effects of 6-chloro-3-iodo-1-methyl-1H-indazole’s action primarily involve the disruption of the cell cycle. By inhibiting Chk1, the compound interferes with the normal progression of the cell cycle, potentially leading to cell death .
Análisis Bioquímico
Biochemical Properties
6-chloro-3-iodo-1-methyl-1H-indazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as phosphoinositide 3-kinase δ, which is involved in cell signaling pathways . The interactions between 6-chloro-3-iodo-1-methyl-1H-indazole and these biomolecules are primarily based on its ability to form stable complexes, leading to the modulation of enzyme activity and subsequent biochemical effects.
Cellular Effects
The effects of 6-chloro-3-iodo-1-methyl-1H-indazole on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the growth of neoplastic cell lines by causing a block in the G0–G1 phase of the cell cycle . Additionally, 6-chloro-3-iodo-1-methyl-1H-indazole can modulate the activity of key signaling molecules, leading to changes in cellular responses and metabolic processes.
Molecular Mechanism
The molecular mechanism of action of 6-chloro-3-iodo-1-methyl-1H-indazole involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression . This compound can form hydrogen bonds and other non-covalent interactions with target proteins, resulting in the modulation of their activity. For example, its interaction with phosphoinositide 3-kinase δ leads to the inhibition of this enzyme, thereby affecting downstream signaling pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-chloro-3-iodo-1-methyl-1H-indazole can change over time due to its stability and degradation properties . Studies have shown that this compound remains stable under normal storage conditions, but its activity may decrease over extended periods. Long-term exposure to 6-chloro-3-iodo-1-methyl-1H-indazole in in vitro or in vivo studies has revealed potential long-term effects on cellular function, including sustained inhibition of enzyme activity and alterations in gene expression.
Dosage Effects in Animal Models
The effects of 6-chloro-3-iodo-1-methyl-1H-indazole vary with different dosages in animal models . At lower doses, this compound can effectively modulate enzyme activity and cellular responses without causing significant toxicity. At higher doses, 6-chloro-3-iodo-1-methyl-1H-indazole may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing harm.
Metabolic Pathways
6-chloro-3-iodo-1-methyl-1H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. For example, its interaction with phosphoinositide 3-kinase δ affects the metabolism of phosphoinositides, which are crucial for cell signaling and membrane dynamics.
Transport and Distribution
The transport and distribution of 6-chloro-3-iodo-1-methyl-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments, where it exerts its effects. The localization and accumulation of 6-chloro-3-iodo-1-methyl-1H-indazole within specific tissues and cells are influenced by its interactions with transport proteins and its physicochemical properties.
Subcellular Localization
The subcellular localization of 6-chloro-3-iodo-1-methyl-1H-indazole plays a crucial role in its activity and function . This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, 6-chloro-3-iodo-1-methyl-1H-indazole may accumulate in the nucleus, where it can influence gene expression and other nuclear processes. Its localization within the cell is essential for its ability to modulate specific biochemical pathways and cellular functions.
Propiedades
IUPAC Name |
6-chloro-3-iodo-1-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIN2/c1-12-7-4-5(9)2-3-6(7)8(10)11-12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWBJGPOMSRQQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Cl)C(=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260656-83-4 | |
| Record name | 6-chloro-3-iodo-1-methyl-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(Hexan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1489809.png)








